molecular formula C20H24O B8699306 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran CAS No. 142874-62-2

2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran

Cat. No.: B8699306
CAS No.: 142874-62-2
M. Wt: 280.4 g/mol
InChI Key: LWTJKYLZMBZIJB-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzofuran ring, often using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds

Scientific Research Applications

2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran is unique due to its extensive methylation and the presence of a phenyl group

Properties

CAS No.

142874-62-2

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-3-(4-methylphenyl)-3H-1-benzofuran

InChI

InChI=1S/C20H24O/c1-12-7-9-16(10-8-12)18-17-14(3)11-13(2)15(4)19(17)21-20(18,5)6/h7-11,18H,1-6H3

InChI Key

LWTJKYLZMBZIJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C=C(C(=C3OC2(C)C)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (7.5 mL) was added to a solution of 2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol (253.7 g) obtained in Example 2 in toluene (1260 mL), and the mixture was stirred at 50° C. for 30 minutes and then for 1 hour under reflux. To the mixture was added 1N NaOH (756 mL) at 25° C. The toluene layer was separated and washed with water, and the solvent was distilled off. The residue was dissolved in isopropanol (1511 mL) and water (756 mL) was added thereto. Precipitated crystals were filtered to obtain the title compound (176.33 g, 74%).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol
Quantity
253.7 g
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One
Name
Quantity
756 mL
Type
reactant
Reaction Step Two
Yield
74%

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